molecular formula C12H11F3N4O2S B5316985 Acetamide, 2-(4-trifluoromethyl-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)- CAS No. 361464-88-2

Acetamide, 2-(4-trifluoromethyl-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B5316985
CAS No.: 361464-88-2
M. Wt: 332.30 g/mol
InChI Key: MHJXWXVJOUVQLA-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-trifluoromethyl-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a trifluoromethyl group, a pyrimidylthio group, and an isoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-trifluoromethyl-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. The starting materials often include precursors containing the trifluoromethyl, pyrimidylthio, and isoxazolyl groups. Common synthetic routes may involve:

    Nucleophilic Substitution Reactions: Introduction of the trifluoromethyl group through nucleophilic substitution.

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Thioether Formation: Introduction of the pyrimidylthio group through thioether formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-trifluoromethyl-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-trifluoromethyl-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(5-methyl-3-isoxazolyl)-: Similar structure but lacks the trifluoromethyl and pyrimidylthio groups.

    Acetamide, 2-(4-chloro-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)-: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Acetamide, 2-(4-trifluoromethyl-6-methyl-2-pyrimidylthio)-N-(5-methyl-3-isoxazolyl)- imparts unique chemical properties, such as increased lipophilicity and metabolic stability

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c1-6-3-8(12(13,14)15)17-11(16-6)22-5-10(20)18-9-4-7(2)21-19-9/h3-4H,5H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJXWXVJOUVQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NOC(=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124658
Record name N-(5-Methyl-3-isoxazolyl)-2-[[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361464-88-2
Record name N-(5-Methyl-3-isoxazolyl)-2-[[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361464-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methyl-3-isoxazolyl)-2-[[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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